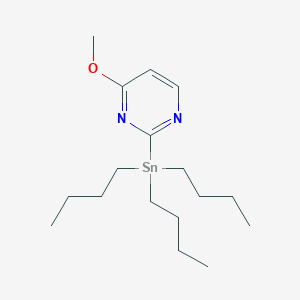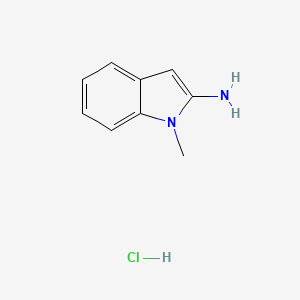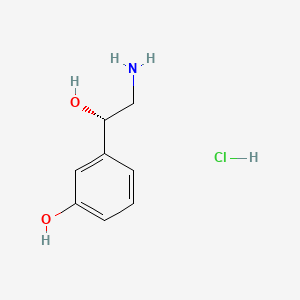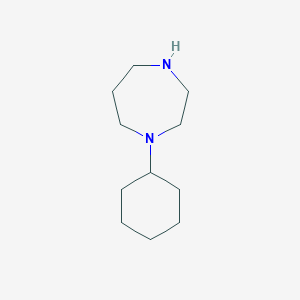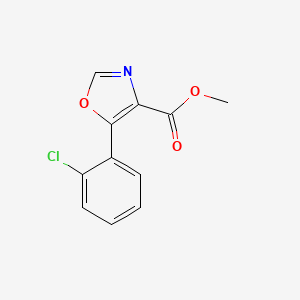
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Overview
Description
“Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8ClNO3 . It has a molecular weight of 237.64 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 363.7±32.0 °C and a predicted density of 1.315±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Corrosion Inhibition
Research indicates that derivatives related to the oxazole class, such as triazole derivatives, demonstrate significant efficiency in inhibiting corrosion of mild steel in acidic media. These compounds have been shown to offer protection by forming a protective layer on the metal surface, thereby reducing the rate of corrosion significantly in environments like hydrochloric and sulfuric acids. The adsorption of these molecules follows Langmuir's adsorption isotherm, suggesting a strong and specific interaction with the metal surface (Lagrenée et al., 2002).
Synthesis of Complex Molecules
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a precursor or an intermediate in the synthesis of various complex molecules, including macrolides and other pharmacologically active compounds. Its reactivity, particularly in photooxygenation reactions, enables the formation of activated carboxylates, which are crucial for constructing macrolide structures, such as recifeiolide and curvularin, showcasing its utility in synthetic organic chemistry (Wasserman et al., 1981).
Pharmacological Properties
This compound and its derivatives have been explored for their pharmacological activities, including anticancer and antimicrobial properties. Compounds incorporating the oxazole moiety have been evaluated for their ability to inhibit cancer cell growth across various cancer cell lines, indicating their potential as anticancer agents. Additionally, their antimicrobial efficacy against a range of pathogenic bacterial and fungal strains has been documented, suggesting their use as templates for developing new antimicrobial agents (Katariya et al., 2021).
Safety and Hazards
Specific safety and hazard information for “Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate” is not available in the retrieved resources. General precautions include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which results in changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are currently unknown. The compound’s effects on biochemical pathways would be determined by its interaction with its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
These effects would be the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly impact the action of a compound .
properties
IUPAC Name |
methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGROBAFGODPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535001 | |
| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89204-91-1 | |
| Record name | Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89204-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




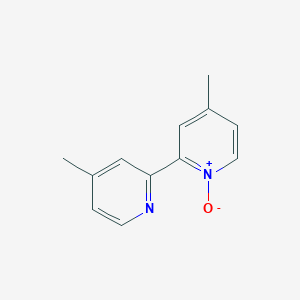


![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)



![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
